molecular formula C10H12N2S2 B1211490 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine CAS No. 84201-40-1

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Cat. No. B1211490
CAS RN: 84201-40-1
M. Wt: 224.4 g/mol
InChI Key: MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is also known as an oltipraz metabolite .


Synthesis Analysis

The synthesis of pyrrolopyrazines, which includes 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine, involves a transition-metal-free strategy . This process involves three steps:

  • Intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives to reach the Z-configuration .


Molecular Structure Analysis

The molecular formula of 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine is C10H12N2S2 . The molecular weight is 224.35 .

Scientific Research Applications

  • Cancer Chemoprevention and Biological Activities :

    • Compounds similar to 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine have been synthesized to serve as precursors to the major metabolite of the cancer chemopreventive drug oltipraz, and their reactions with glutathione have been investigated to validate their chemical competence in the presence of biological thiols. These compounds, including 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have shown nearly quantitative yields of the metabolite in reactions with glutathione, which is significant for their potential biological activities (Navamal et al., 2002).
  • Antitumor and Antiangiogenic Effects :

    • Oltipraz metabolites, including 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have demonstrated antitumor and antiangiogenic effects. Specifically, this compound inhibited the induction of hypoxia-inducible factor-1α in cancer cells, which plays a significant role in tumor growth and angiogenesis. This inhibition of HIF-1α induction may result from the prevention of its de novo synthesis, mediated by the induction of specific microRNAs (Kang et al., 2012).
  • Cytoprotective Effects Against Proinflammatory Fatty Acids :

    • Certain oxidized metabolites of oltipraz, such as 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, have shown cytoprotective effects against arachidonic acid-induced oxidative stress and mitochondrial dysfunction in liver cells. This protection is linked to the activation of AMP-activated protein kinase, which plays a critical role in cellular energy homeostasis (Kwon et al., 2009).
  • Potential Antiviral Properties :

    • A metabolite of oltipraz, structurally similar to 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine, has shown potential in disrupting HIV-1 replication by inhibiting the long terminal repeat-driven expression of beta-galactosidase. This suggests a potential role for similar compounds in antiretroviral therapy (Prochaska et al., 1996).
  • Synthesis and Chemical Properties :

    • The electrochemical reduction of oltipraz leads to the formation of pyrrolo[1,2-a]pyrazine derivatives like 7-Methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine. These compounds have been studied for their potential as antischistosomal drugs and for their interesting electrochemical properties (Largeron et al., 1986).

properties

IUPAC Name

7-methyl-6,8-bis(methylsulfanyl)pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2/c1-7-9(13-2)8-6-11-4-5-12(8)10(7)14-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLBTCQBKAKUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=C1SC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233127
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84201-40-1
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084201401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84201-40-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 2
Reactant of Route 2
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 3
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 4
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 5
Reactant of Route 5
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine
Reactant of Route 6
Reactant of Route 6
7-Methyl-6,8-bis(methylthio)pyrrolo(1,2-a)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.